molecular formula C18H16N2O5S B3503750 3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid

3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid

Cat. No. B3503750
M. Wt: 372.4 g/mol
InChI Key: DJVAQDHVRRGQLI-UHFFFAOYSA-N
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Description

The compound “3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, an oxadiazole ring, and a dimethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the benzoic acid group could potentially influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzoic acid group could potentially undergo reactions typical of carboxylic acids, while the oxadiazole ring might participate in reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzoic acid group could potentially make the compound acidic. The compound’s solubility would be influenced by the presence of the polar carboxylic acid group and the nonpolar aromatic rings .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, so this could be a possible area of interest .

properties

IUPAC Name

3-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-23-14-7-13(8-15(9-14)24-2)16-19-20-18(25-16)26-10-11-4-3-5-12(6-11)17(21)22/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVAQDHVRRGQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid
Reactant of Route 3
3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid
Reactant of Route 4
3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid
Reactant of Route 5
3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid
Reactant of Route 6
3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid

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